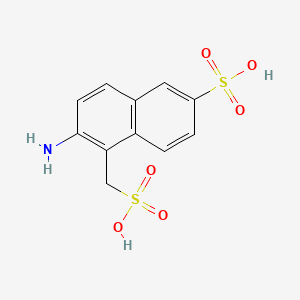
2-Naphthalenesulfonic acid, 6-amino-5-sulfomethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonic acid, 6-amino-5-sulfomethyl- is an organic compound belonging to the class of naphthalenesulfonic acids. It is characterized by the presence of an amino group and a sulfomethyl group attached to the naphthalene ring. This compound is often used as an intermediate in the synthesis of dyes and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amination of 2-Hydroxynaphthalene-6-sulfonic Acid: This method involves the Bucherer reaction, where 2-hydroxynaphthalene-6-sulfonic acid is aminated under specific conditions.
Amination of Naphthol: Another method involves the amination of naphthol, followed by sulfonation.
Industrial Production Methods
Industrial production typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced separation techniques like crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the amino or sulfomethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted naphthalenes.
Scientific Research Applications
2-Naphthalenesulfonic acid, 6-amino-5-sulfomethyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. The amino and sulfomethyl groups play a crucial role in binding to enzymes and receptors, influencing various biochemical pathways. The exact mechanism of action can vary depending on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-naphthalenesulfonic Acid: Similar in structure but lacks the sulfomethyl group.
5-Amino-2-naphthalenesulfonic Acid: Another similar compound used in dye synthesis.
6-Amino-4-nitro-2-naphthalenesulfonic Acid: Contains a nitro group instead of a sulfomethyl group.
Uniqueness
2-Naphthalenesulfonic acid, 6-amino-5-sulfomethyl- is unique due to the presence of both amino and sulfomethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific binding interactions and chemical transformations.
Properties
CAS No. |
29727-70-6 |
|---|---|
Molecular Formula |
C11H11NO6S2 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
6-amino-5-(sulfomethyl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C11H11NO6S2/c12-11-4-1-7-5-8(20(16,17)18)2-3-9(7)10(11)6-19(13,14)15/h1-5H,6,12H2,(H,13,14,15)(H,16,17,18) |
InChI Key |
FHAPCIVDWNIOPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2CS(=O)(=O)O)N)C=C1S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















